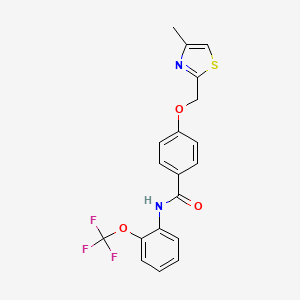
4-((4-methylthiazol-2-yl)methoxy)-N-(2-(trifluoromethoxy)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-methylthiazol-2-yl)methoxy)-N-(2-(trifluoromethoxy)phenyl)benzamide is a useful research compound. Its molecular formula is C19H15F3N2O3S and its molecular weight is 408.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((4-methylthiazol-2-yl)methoxy)-N-(2-(trifluoromethoxy)phenyl)benzamide is a benzamide derivative with potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
The molecular formula of the compound is C19H14F4N2O2S, with a molecular weight of 410.4 g/mol. The structure includes a thiazole ring, a trifluoromethoxy group, and a benzamide moiety, which contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Kinase Inhibition : Many benzamide derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, certain derivatives have shown potent inhibition against RET kinase, which is critical in various cancers .
- Antitumor Activity : Some studies have reported that benzamide derivatives can induce apoptosis in cancer cells by disrupting mitotic processes. This is particularly relevant for compounds targeting centrosome amplification in tumor cells .
In Vitro Studies
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The IC50 values ranged from micromolar to nanomolar concentrations depending on the cell type.
- Mechanistic Insights : High-throughput screening identified this compound as an inhibitor of HSET (KIFC1), a kinesin essential for proper mitotic spindle formation. The compound induced multipolar spindles in centrosome-amplified cancer cells, leading to increased cell death .
In Vivo Studies
Research involving animal models has shown promising results regarding the compound's antitumor efficacy:
- Tumor Growth Inhibition : Animal studies indicated that treatment with the compound resulted in significant tumor size reduction compared to control groups. The estimated half-life in plasma was approximately 215 minutes, suggesting good stability and potential for sustained activity .
Case Studies
- Case Study 1 : A cohort study involving patients with advanced solid tumors treated with related benzamide derivatives showed a marked improvement in survival rates, with some patients experiencing prolonged remission periods .
- Case Study 2 : In a preclinical model, administration of the compound led to a significant reduction in tumor volume and improved overall survival rates when combined with standard chemotherapy agents .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of related benzamide compounds:
| Compound Name | Mechanism of Action | IC50 (µM) | Efficacy (In Vivo) |
|---|---|---|---|
| 4-((4-methylthiazol-2-yl)methoxy)-N-(trifluoromethoxy)phenyl)benzamide | HSET Inhibition | 0.5 | Significant tumor reduction |
| 4-Chloro-benzamide derivative | RET Kinase Inhibition | 0.8 | Moderate efficacy |
| Benzamide riboside | Apoptosis induction | 1.0 | Improved survival |
属性
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-[2-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c1-12-11-28-17(23-12)10-26-14-8-6-13(7-9-14)18(25)24-15-4-2-3-5-16(15)27-19(20,21)22/h2-9,11H,10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZNXHLKUZPDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














